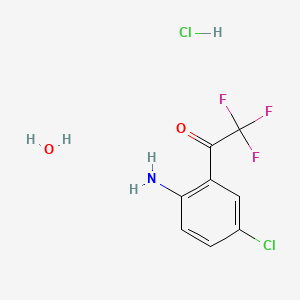

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

CAS No.: 1184936-21-7

Cat. No.: VC7805163

Molecular Formula: C8H8Cl2F3NO2

Molecular Weight: 278.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184936-21-7 |

|---|---|

| Molecular Formula | C8H8Cl2F3NO2 |

| Molecular Weight | 278.05 |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C8H5ClF3NO.ClH.H2O/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;;/h1-3H,13H2;1H;1H2 |

| Standard InChI Key | FUYMYLYDBVWEHG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.O.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.O.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate belongs to the class of halogenated aniline derivatives. Its structure features a chloro substituent at the para position and a trifluoroacetyl group at the ortho position relative to the amino group, which is protonated as a hydrochloride salt. The hydrate form indicates the presence of water molecules in the crystalline lattice, stabilizing the solid-state structure .

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.04 g/mol | |

| Melting Point | 156–158°C | |

| Boiling Point | 282.3°C at 760 mmHg | |

| Flash Point | 124.5°C | |

| Density | Not reported | |

| Crystal System | Monoclinic () |

The compound’s stability under ambient conditions is attributed to strong hydrogen bonding between the hydrochloride moiety and water molecules, as evidenced by its crystalline structure .

Synthesis Methodologies

Traditional Synthesis Pathways

Early synthetic routes involved sequential acylation and chlorination steps. For example, p-chloroaniline is acylated with pivaloyl chloride in toluene under basic conditions (30% NaOH) at 0–15°C, yielding 4-chloro-N-pivaloylaniline with a 97.2% yield . Subsequent N-chlorination using sodium hypochlorite in a biphasic system (diethyl ether/water) introduces the chlorine substituent, followed by acid-catalyzed hydrolysis to remove the pivaloyl protecting group .

Modern Optimizations

Recent patents describe cost-effective alternatives to traditional methods. One approach replaces pivaloyl chloride with acetyl chloride, reducing raw material costs by 40% while maintaining a 96.6% yield . The reaction is conducted in toluene with rigorous temperature control (0–15°C) to minimize byproducts. Trifluoroacetylation is achieved using trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride, yielding the final product after neutralization and crystallization .

A comparative analysis of synthesis methods reveals:

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Acylating Agent | Pivaloyl chloride | Acetyl chloride |

| Reaction Temperature | 0–15°C | 0–15°C |

| Yield | 97.2% | 96.6% |

| Cost Efficiency | Moderate | High |

Applications in Pharmaceutical Synthesis

Role in Efavirenz Production

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate serves as a key intermediate in the synthesis of efavirenz (CAS 154598-52-4), a World Health Organization Essential Medicine for HIV/AIDS treatment. The compound undergoes cyclization with propargyl alcohol in the presence of a palladium catalyst to form the benzoxazinone core of efavirenz .

Quality Control Specifications

Industrial batches must meet stringent purity criteria:

-

Purity: ≥99.0% (HPLC)

-

Moisture Content: ≤0.3% (Karl Fischer titration)

Recent Advances and Future Directions

Green Chemistry Initiatives

Recent efforts focus on solvent reduction and catalyst recycling. For instance, replacing diethyl ether with cyclopentyl methyl ether (CPME) improves reaction safety and simplifies waste management .

Structural Modifications

Derivatization studies explore replacing the trifluoroacetyl group with other electron-withdrawing substituents to modulate the compound’s reactivity for novel antiretroviral agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume